

Pyriprole Pharmacokinetics & Toxicity Overview

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Compound Focus: Pyriprole

CAS No.: 394730-71-3

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The table below summarizes the available quantitative data on **Pyriprole's** safety and pharmacokinetics (PK) in dogs, primarily from a safety summary [1].

Parameter	Details/Value	Conditions / Notes
Absorption • Topical Absorption: ~5% of administered dose. • Time to Spread: Spreads in hair coat within 21 hrs. • Depot: Sebaceous glands [1]. Formulation: 12.5% spot-on [1] [2]. Distribution • Lipophilicity: High. • Residual Effect: ~45% of dose remains on skin/hair coat after 3 weeks [1]. Provides long-lasting effect against parasites [1]. Metabolism • Extent: Rapidly metabolized in the liver. • Primary Metabolites: Sulfone and sulfoxide derivatives [1]. No parent compound (Pyriprole) found in blood samples [1]. Excretion • Feces: Up to 60%. • Urine: Up to 20% [1]. Excretion of absorbed drug and its metabolites [1]. Acute Toxicity (Dogs) • 5x Therapeutic Dose: One of eight dogs showed transient ataxia, trembling, panting, and convulsions (resolved in 18 hrs). • 10x Therapeutic Dose: Symptoms included muscular contractions, seizures, unsteadiness, and difficult breathing (resolved in 48 hrs) [1]. Symptoms primarily affect the Central Nervous System (CNS). The product is generally well-tolerated at therapeutic doses [1].		

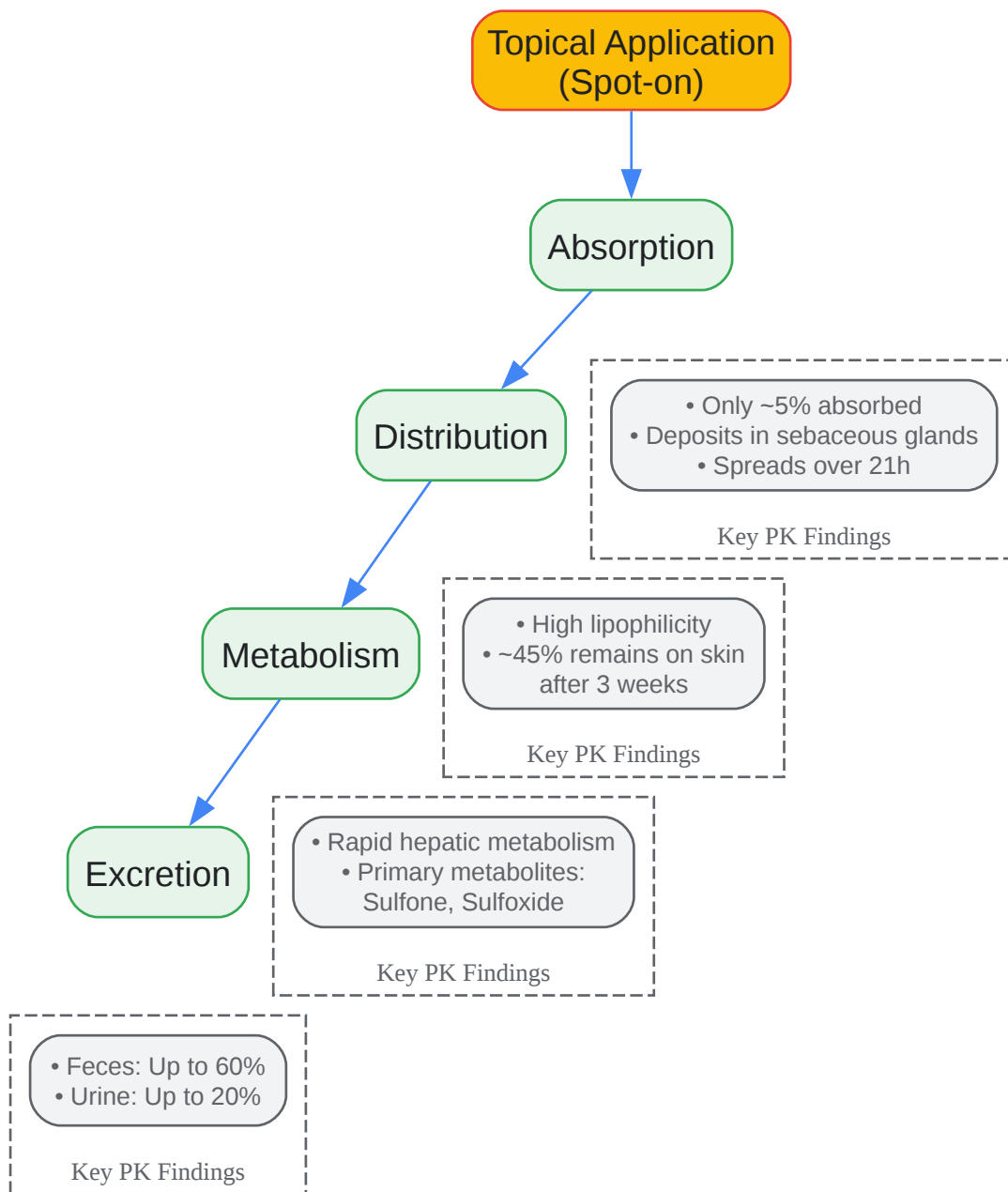
Experimental Methodology

The available source describes the general methodology for the key toxicity and pharmacokinetic studies from which the above data was derived [1].

- **Toxicity Studies:** The data comes from studies where **Pyriprole** was applied topically (spot-on) to dogs at multiples of the therapeutic dose (3x, 5x, and 10x). Dogs were clinically monitored for the appearance of symptoms, which were recorded and their duration noted [1].
- **Pharmacokinetic Studies:** After topical application, the distribution of the drug on the skin and hair coat was tracked. Blood samples were taken and analyzed for drug content, though no parent **Pyriprole** was detected. The amount of drug remaining on the skin was measured over time. The excretion pathways were determined by measuring drug-related material in feces and urine [1].

ADME Process and Experimental Workflow

The following diagram illustrates the general journey of **Pyriprole** in dogs, based on the data from the safety summary. This reflects the typical Absorption, Distribution, Metabolism, and Excretion (ADME) process.



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Pyriprole ADME pathway in dogs after topical application, based on available data [1].

Key Limitations and Data Gaps

Please be aware of the following limitations in the information provided:

- **Incomplete Quantitative PK Parameters:** Crucial pharmacokinetic parameters that are standard in drug development, such as **half-life ($T_{1/2}$)**, **volume of distribution (Vd)**, **clearance (Cl)**, and **maximum concentration (Cmax)**, are not available in the search results [1].
- **Lack of Detailed Protocols:** While the general study designs are described, specific experimental protocols (e.g., exact analytical methods like LC-MS used for quantification, number of animals in each study group, and full statistical analysis) are not detailed [1].
- **Single Primary Source:** Most of the specific data comes from one informational website [1]. Although it cites studies, the original full study reports were not among the search results.

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References

1. toxicity, poisoning, intoxication, antidote... Pyriprole [parasitipedia.net]
2. Efficacy of a spot-on formulation of pyriprole on dogs infested with... [pubmed.ncbi.nlm.nih.gov]

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